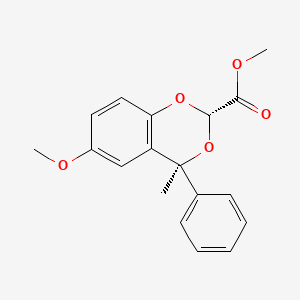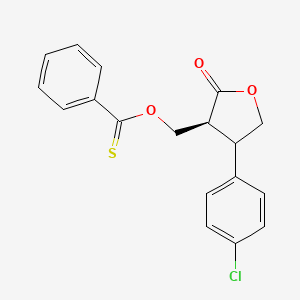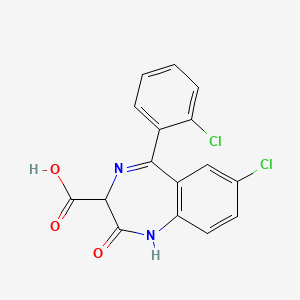
Dirazepic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Dirazepic acid is a chemical compound with the molecular formula C₁₆H₁₀Cl₂N₂O₃. It is known for its unique structure and properties, which make it a subject of interest in various fields of scientific research. This compound is a derivative of benzodiazepine, a class of compounds widely recognized for their therapeutic applications, particularly in the treatment of anxiety and insomnia.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Dirazepic acid typically involves the reaction of suitable precursors under controlled conditions. One common method includes the reaction of a benzodiazepine derivative with specific reagents to introduce the carboxylic acid functional group. The reaction conditions often require the use of organic solvents and catalysts to facilitate the transformation.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactors where the reaction conditions are optimized for yield and purity. The process includes steps such as purification through recrystallization or chromatography to ensure the final product meets the required specifications.
Análisis De Reacciones Químicas
Types of Reactions
Dirazepic acid undergoes various chemical reactions, including:
Reduction: The removal of oxygen atoms or the addition of hydrogen atoms, typically using reducing agents such as sodium borohydride.
Substitution: The replacement of one functional group with another, which can be achieved using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in an alcoholic solvent.
Substitution: Halogens (e.g., chlorine) in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Aplicaciones Científicas De Investigación
Dirazepic acid has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex molecules.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Investigated for its therapeutic potential in treating various conditions, such as anxiety and insomnia.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of Dirazepic acid involves its interaction with specific molecular targets, such as receptors in the central nervous system. It is believed to enhance the activity of gamma-aminobutyric acid (GABA), a neurotransmitter that inhibits neuronal activity, leading to its sedative and anxiolytic effects.
Comparación Con Compuestos Similares
Dirazepic acid is compared with other benzodiazepine derivatives, such as diazepam and lorazepam. While all these compounds share a similar core structure, this compound is unique due to its specific functional groups and their effects on its pharmacological properties.
List of Similar Compounds
Diazepam: Used to treat anxiety, seizures, and muscle spasms.
Lorazepam: Commonly prescribed for anxiety and insomnia.
Clonazepam: Used for panic disorders and seizure prevention.
This compound stands out due to its distinct chemical structure and the specific pathways it influences, making it a valuable compound for further research and development.
Propiedades
Número CAS |
61929-65-5 |
|---|---|
Fórmula molecular |
C16H10Cl2N2O3 |
Peso molecular |
349.2 g/mol |
Nombre IUPAC |
7-chloro-5-(2-chlorophenyl)-2-oxo-1,3-dihydro-1,4-benzodiazepine-3-carboxylic acid |
InChI |
InChI=1S/C16H10Cl2N2O3/c17-8-5-6-12-10(7-8)13(9-3-1-2-4-11(9)18)20-14(16(22)23)15(21)19-12/h1-7,14H,(H,19,21)(H,22,23) |
Clave InChI |
CZPWAGRAFVFGKU-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C(=C1)C2=NC(C(=O)NC3=C2C=C(C=C3)Cl)C(=O)O)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


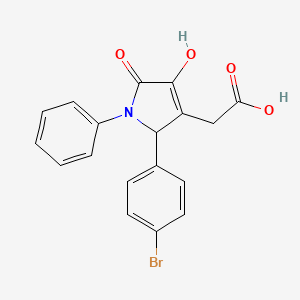
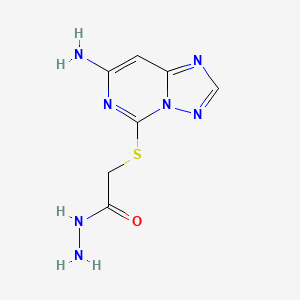
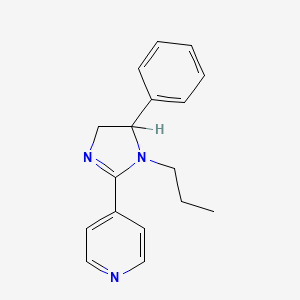
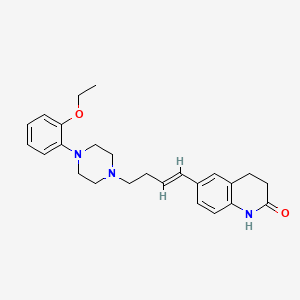
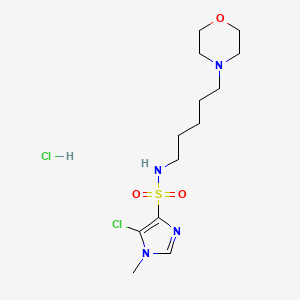

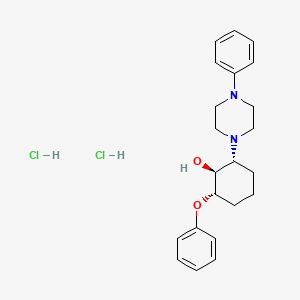
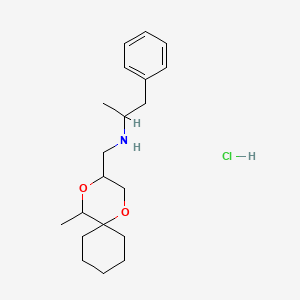
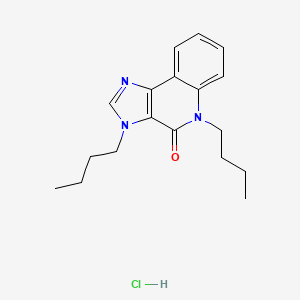
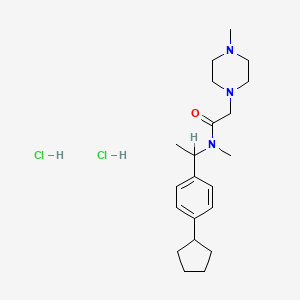
![barium(2+);2-[[1-(2-methoxyanilino)-1,3-dioxobutan-2-yl]diazenyl]-5-methylbenzenesulfonate](/img/structure/B15192621.png)
